2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide
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Overview
Description
2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the acetamide group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities and could be investigated for its effects on specific biological targets.
Medicine
In medicine, triazole derivatives are known for their antifungal and antiviral properties. This compound may have potential as a therapeutic agent for treating infections or other diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide would depend on its specific biological or chemical target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with various biological activities.
Fluconazole: A triazole antifungal agent used in medicine.
Triazolam: A triazole-based benzodiazepine used as a sedative.
Uniqueness
2-((5-Amino-4-methyl-4h-1,2,4-triazol-3-yl)thio)-N-(pentan-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both thioether and acetamide functional groups. This unique structure may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C10H19N5OS |
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Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C10H19N5OS/c1-4-7(5-2)12-8(16)6-17-10-14-13-9(11)15(10)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16) |
InChI Key |
DFJQJRUNLPUSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)CSC1=NN=C(N1C)N |
Origin of Product |
United States |
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